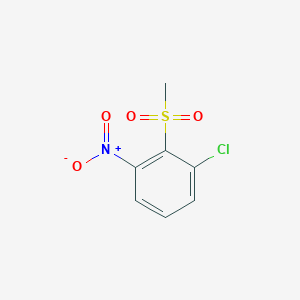
3-Chloro-2-methylsulfonylnitrobenzene
Descripción general
Descripción
3-Chloro-2-methylsulfonylnitrobenzene is a biochemical used for proteomics research . Its molecular formula is C7H6ClNO4S, and it has a molecular weight of 235.65 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methylsulfonylnitrobenzene consists of a benzene ring with three substituents: a chlorine atom, a nitro group, and a methylsulfonyl group .Physical And Chemical Properties Analysis
3-Chloro-2-methylsulfonylnitrobenzene has a molecular weight of 235.65 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties :
- A compound closely related to 3-Chloro-2-methylsulfonylnitrobenzene, methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate, has been synthesized and evaluated for its antimicrobial properties. This research indicates potential in developing antimicrobial agents from related compounds (Murugavel et al., 2016).
Antitumor Activity :
- Compounds from sulfonamide-focused libraries, including derivatives similar to 3-Chloro-2-methylsulfonylnitrobenzene, have been evaluated for their antitumor properties. This includes their application in cell-based antitumor screens and their potential as cell cycle inhibitors (Owa et al., 2002).
Nonlinear Optical Properties :
- Derivatives of 3-Chloro-2-methylsulfonylnitrobenzene have been studied for their nonlinear optical activity, which can have applications in materials science and optics (Yamamoto et al., 1987).
Synthesis of Other Chemicals :
- Research indicates that related compounds to 3-Chloro-2-methylsulfonylnitrobenzene are used in the synthesis of various chemicals, such as N-chloroamines, nitriles, and aldehydes, highlighting its role as a chemical intermediary (Ghorbani‐Vaghei & Veisi, 2009).
Isotopic Abundance Studies :
- Studies on isotopic abundance in biofield energy treated 1-Chloro-3-nitrobenzene, a compound related to 3-Chloro-2-methylsulfonylnitrobenzene, have implications for understanding altered physicochemical and thermal properties, which could be relevant for industrial applications (Trivedi et al., 2016).
Environmental Impact and Removal Studies :
- Research on the removal of related compounds like 1-chloro-2,4-dinitrobenzene from aqueous solutions indicates the environmental relevance of these compounds and the need for effective removal techniques (Santos et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-2-methylsulfonyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-14(12,13)7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQGIRJDDUJUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methylsulfonylnitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







methylamine](/img/structure/B1384888.png)



![1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione](/img/structure/B1384897.png)




![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1384904.png)